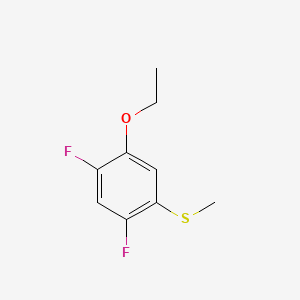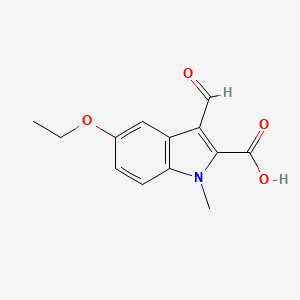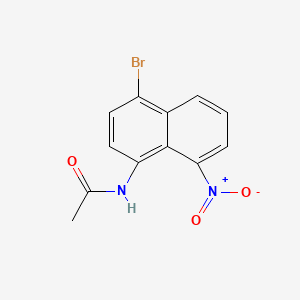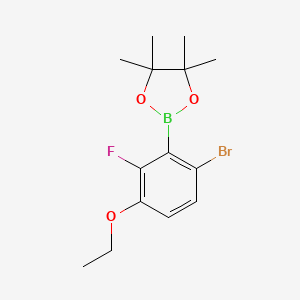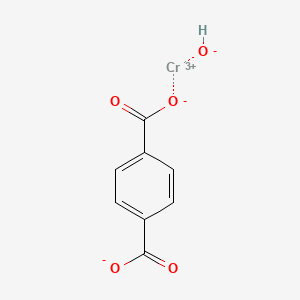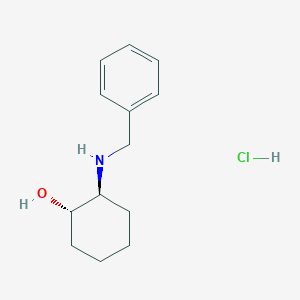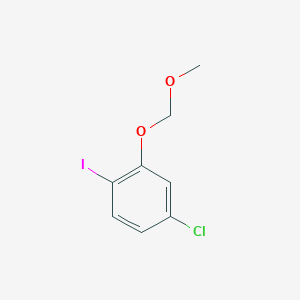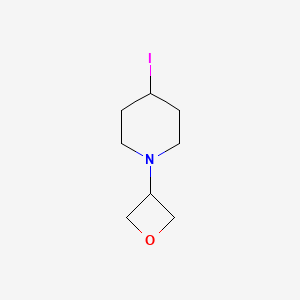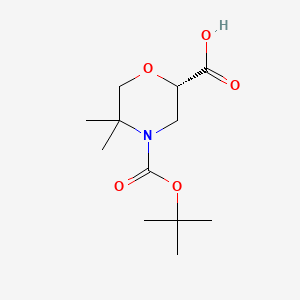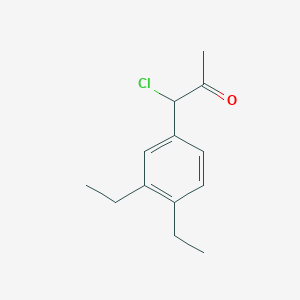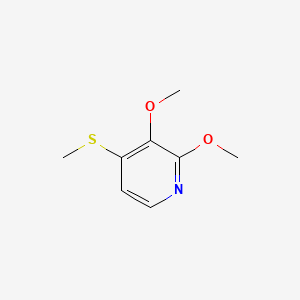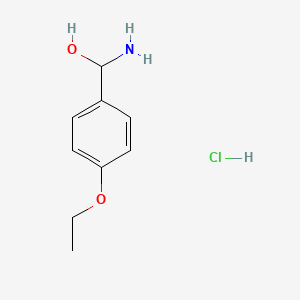
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of p-methoxybenzaldehyde with acetone in the presence of an acid catalyst to form the dioxolane ring. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxolane ring may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol: The reduced form of the compound.
4-Methoxyphenylpiperazine: Contains a methoxyphenyl group but with a piperazine ring instead of a dioxolane ring.
Uniqueness
This compound is unique due to its combination of a dioxolane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
100257-80-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
FDYCIYORWVHQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
